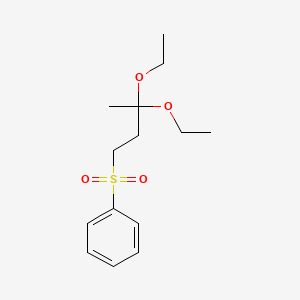
(3,3-Diethoxybutane-1-sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Diethoxybutane-1-sulfonyl)benzene is an organic compound that features a benzene ring substituted with a sulfonyl group attached to a 3,3-diethoxybutane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Diethoxybutane-1-sulfonyl)benzene typically involves the sulfonation of benzene followed by the introduction of the 3,3-diethoxybutane group. One common method is:
Sulfonation of Benzene: Benzene is treated with sulfur trioxide (SO₃) in the presence of a catalyst such as sulfuric acid (H₂SO₄) to form benzenesulfonic acid.
Formation of this compound: The benzenesulfonic acid is then reacted with 3,3-diethoxybutane under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonation reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Diethoxybutane-1-sulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(3,3-Diethoxybutane-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3,3-Diethoxybutane-1-sulfonyl)benzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The benzene ring provides a stable aromatic framework, while the 3,3-diethoxybutane moiety can undergo further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: A simpler sulfonyl-substituted benzene compound.
3,3-Diethoxybutane: A compound with a similar 3,3-diethoxybutane moiety but lacking the benzene ring.
Sulfonylbenzene derivatives: Various compounds with different substituents on the benzene ring.
Uniqueness
(3,3-Diethoxybutane-1-sulfonyl)benzene is unique due to the combination of the sulfonyl group, benzene ring, and 3,3-diethoxybutane moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
88133-40-8 |
|---|---|
Molekularformel |
C14H22O4S |
Molekulargewicht |
286.39 g/mol |
IUPAC-Name |
3,3-diethoxybutylsulfonylbenzene |
InChI |
InChI=1S/C14H22O4S/c1-4-17-14(3,18-5-2)11-12-19(15,16)13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3 |
InChI-Schlüssel |
AQGHFNFBQWRBIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)(CCS(=O)(=O)C1=CC=CC=C1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


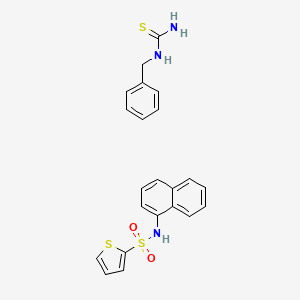
![2-[(E)-(3-Phenoxypropyl)diazenyl]propane-2-peroxol](/img/structure/B14385093.png)
![2-[(Prop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14385100.png)
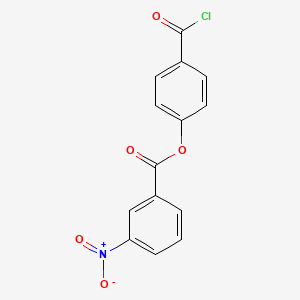
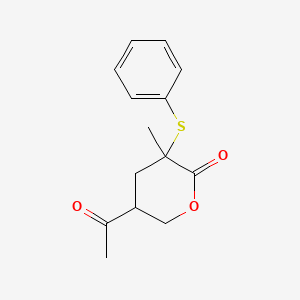
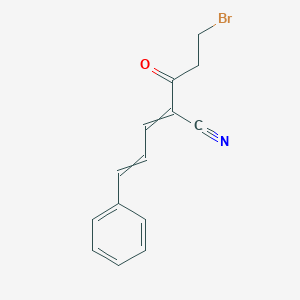
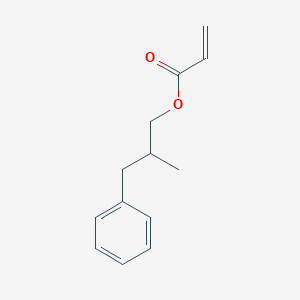

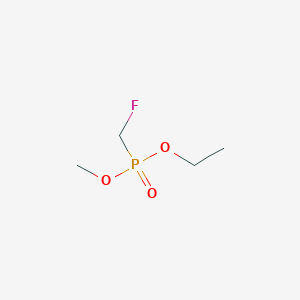

![4-Iodo-6-methoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14385142.png)
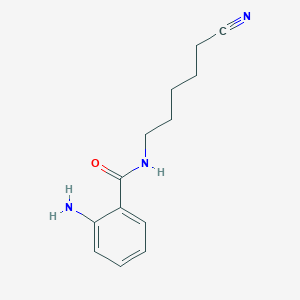

![9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine](/img/structure/B14385158.png)
